3-Methylsulfanylmethoxy-benzaldehyde
Description
3-Methylsulfanylmethoxy-benzaldehyde (IUPAC name: 3-[(methylsulfanyl)methoxy]benzaldehyde) is a substituted benzaldehyde derivative featuring a methylsulfanyl methoxy group (-OCH₂SMe) at the 3-position of the benzaldehyde ring. This compound is of interest in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals, owing to its reactive aldehyde group and sulfur-containing substituent.
Properties
CAS No. |
828242-88-2 |
|---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
3-(methylsulfanylmethoxy)benzaldehyde |
InChI |
InChI=1S/C9H10O2S/c1-12-7-11-9-4-2-3-8(5-9)6-10/h2-6H,7H2,1H3 |
InChI Key |
GYVNSBBRTKUXLW-UHFFFAOYSA-N |
Canonical SMILES |
CSCOC1=CC=CC(=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds for Comparison:
3-Methoxybenzaldehyde (CAS 591-31-1): Lacks the sulfur atom, featuring only a methoxy (-OMe) group at the 3-position.
4-Methylthiobenzaldehyde (CAS 3446-89-7): Contains a methylthio (-SMe) group at the 4-position instead of the methoxy-sulfanyl hybrid.
3-Hydroxybenzaldehyde (CAS 100-83-4): Substituted with a hydroxyl (-OH) group at the 3-position .
3-Methoxy-4-(methylthio)benzaldehyde (CAS 68885-46-1): Positional isomer with methoxy at 3- and methylthio at 4-position .
Table 1: Structural and Physical Properties Comparison
Stability and Reactivity Trends
- Electronic Effects : The methylsulfanyl methoxy group in This compound exhibits electron-donating (+M) effects, stabilizing the aldehyde group for nucleophilic additions.
- Steric Effects : Bulkier substituents (e.g., methoxymethyl in 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde ) hinder reactions at the 3-position .
- Solubility : Sulfur atoms increase lipophilicity (logP ~2.5 for 3-Methoxy-4-(methylthio)benzaldehyde vs. ~1.8 for 3-Methoxybenzaldehyde ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
